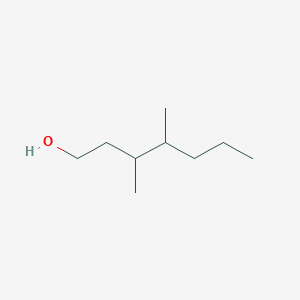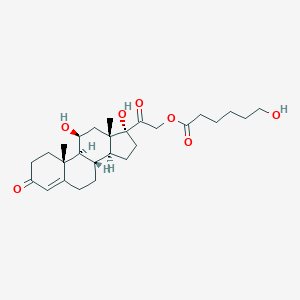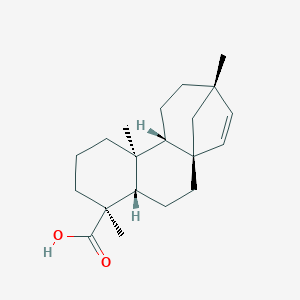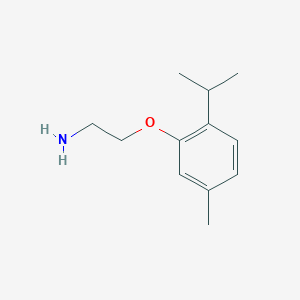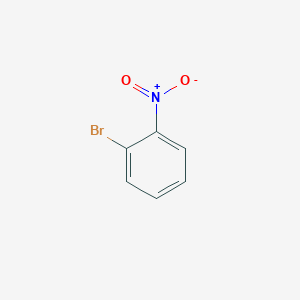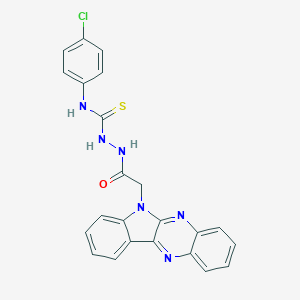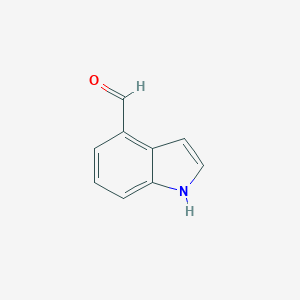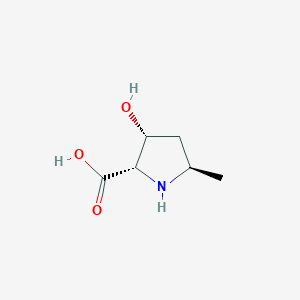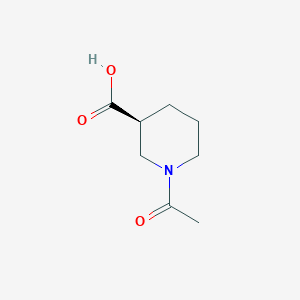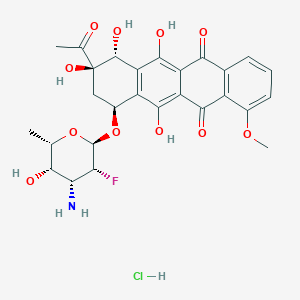
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone, also known as Amino-ATRA, is a novel compound that has been synthesized for its potential use in cancer treatment. It is a derivative of daunomycinone, a natural antibiotic produced by Streptomyces coeruleorubidus. Amino-ATRA has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are being extensively studied.
Mécanisme D'action
The mechanism of action of 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) in cancer cells. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to modulate the expression of several genes involved in cell proliferation, apoptosis, and DNA repair. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone in lab experiments include its potent cytotoxic activity against a wide range of cancer cell lines, its ability to inhibit cancer stem cells, and its low toxicity in normal cells. However, the limitations include the complex synthesis method, the need for further optimization of the compound for clinical use, and the need for extensive preclinical studies to evaluate its safety and efficacy.
Orientations Futures
For research on 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone include the optimization of the synthesis method to improve yield and purity, the evaluation of its safety and efficacy in animal models, and the development of formulations for clinical use. Further studies are also needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone involves several steps, starting with the protection of the hydroxyl groups of daunomycinone. The protected compound is then treated with a fluorinating agent to introduce the fluorine atom at the C-2 position. The protected compound is then deprotected, and the amino sugar is introduced using a glycosylation reaction. The final product is obtained after several purification steps.
Applications De Recherche Scientifique
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has been extensively studied for its potential use in cancer treatment. It has shown potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. 7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for cancer recurrence and resistance to chemotherapy.
Propriétés
Numéro CAS |
124264-70-6 |
|---|---|
Nom du produit |
7-O-(3-Amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone |
Formule moléculaire |
C27H29ClFNO11 |
Poids moléculaire |
598 g/mol |
Nom IUPAC |
(7S,9R,10R)-9-acetyl-7-[(2R,3R,4R,5S,6S)-4-amino-3-fluoro-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H28FNO11.ClH/c1-8-20(31)19(29)18(28)26(39-8)40-12-7-27(37,9(2)30)25(36)17-14(12)23(34)16-15(24(17)35)21(32)10-5-4-6-11(38-3)13(10)22(16)33;/h4-6,8,12,18-20,25-26,31,34-37H,7,29H2,1-3H3;1H/t8-,12-,18+,19-,20+,25+,26-,27-;/m0./s1 |
Clé InChI |
SKWPUTGKNWRBGJ-KYJWTKNXSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
SMILES |
CC1C(C(C(C(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC(C(C3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)O)(C(=O)C)O)F)N)O.Cl |
Autres numéros CAS |
124264-70-6 |
Synonymes |
7-ATFTD 7-O-(3-amino-2,3,6-trideoxy-2-fluoro-alpha-L-talopyranosyl)daunomycinone 7-O-(3-amino-2,3,6-trideoxy-2-fluorotalopyranosyl)daunomycinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



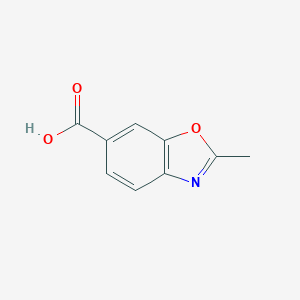
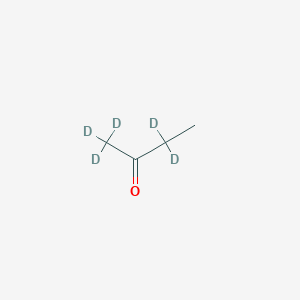
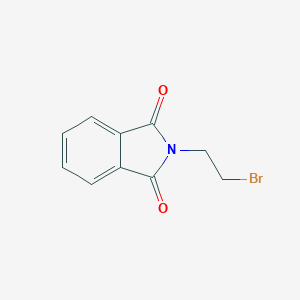
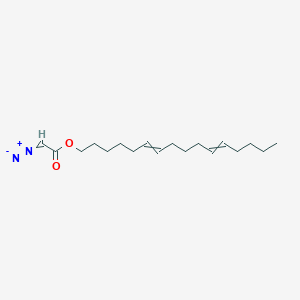
![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
